
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by its unique structure, which includes a methoxymethyl group and a phenylprop-1-en-1-yl group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine precursor.
Introduction of the Methoxymethyl Group: This step involves the reaction of the pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Phenylprop-1-en-1-yl Group: The phenylprop-1-en-1-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylprop-1-en-1-yl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.
Applications De Recherche Scientifique
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Hydroxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
- (2R)-2-(Methoxymethyl)-1-(3-phenylpropyl)pyrrolidine
Uniqueness
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is unique due to its specific stereochemistry and the presence of both methoxymethyl and phenylprop-1-en-1-yl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
651718-43-3 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(2R)-2-(methoxymethyl)-1-(3-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-17-13-15-10-6-12-16(15)11-5-9-14-7-3-2-4-8-14/h2-5,7-8,11,15H,6,9-10,12-13H2,1H3/t15-/m1/s1 |
Clé InChI |
AZBJBYQJYQNJRV-OAHLLOKOSA-N |
SMILES isomérique |
COC[C@H]1CCCN1C=CCC2=CC=CC=C2 |
SMILES canonique |
COCC1CCCN1C=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


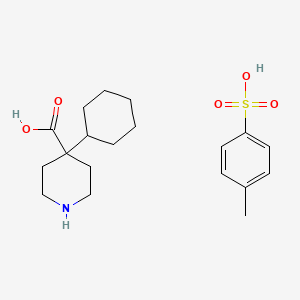
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
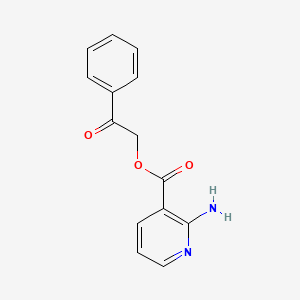
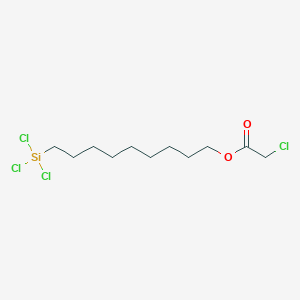
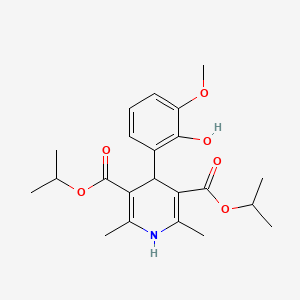
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
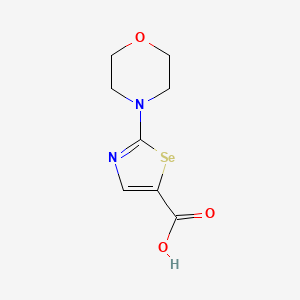
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

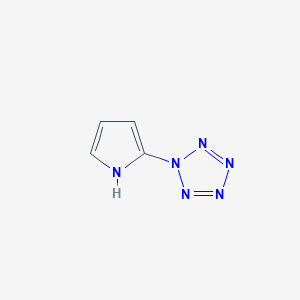
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
